
4-methoxy-N-pyrrolidin-3-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-pyrrolidin-3-ylbenzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPB belongs to the class of benzamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves its interaction with TRPV1 and FAAH. As a TRPV1 antagonist, 4-methoxy-N-pyrrolidin-3-ylbenzamide binds to the channel and prevents it from being activated by stimuli such as heat and capsaicin. As a FAAH inhibitor, 4-methoxy-N-pyrrolidin-3-ylbenzamide prevents the breakdown of endocannabinoids, leading to an increase in their levels and subsequent effects on the endocannabinoid system.
Biochemical and Physiological Effects:
4-methoxy-N-pyrrolidin-3-ylbenzamide has been found to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are thought to be mediated by the inhibition of TRPV1 and FAAH, which leads to changes in the endocannabinoid system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-N-pyrrolidin-3-ylbenzamide in lab experiments is its selectivity for TRPV1 and FAAH, which allows for the specific targeting of these proteins. However, one limitation is that 4-methoxy-N-pyrrolidin-3-ylbenzamide has not been extensively studied in vivo, and its effects on other systems and processes are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-pyrrolidin-3-ylbenzamide. One area of focus could be the development of more potent and selective TRPV1 antagonists and FAAH inhibitors based on the structure of 4-methoxy-N-pyrrolidin-3-ylbenzamide. Another direction could be the investigation of 4-methoxy-N-pyrrolidin-3-ylbenzamide's effects on other systems and processes, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of 4-methoxy-N-pyrrolidin-3-ylbenzamide in conditions such as chronic pain and anxiety could be explored.
Synthesemethoden
The synthesis of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves the reaction between 4-methoxybenzoic acid and pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 4-methoxy-N-pyrrolidin-3-ylbenzamide as a white solid in high yield.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-pyrrolidin-3-ylbenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. 4-methoxy-N-pyrrolidin-3-ylbenzamide has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a range of physiological and behavioral effects.
Eigenschaften
IUPAC Name |
4-methoxy-N-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)12(15)14-10-6-7-13-8-10/h2-5,10,13H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMDIUUPKVOVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-pyrrolidin-3-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


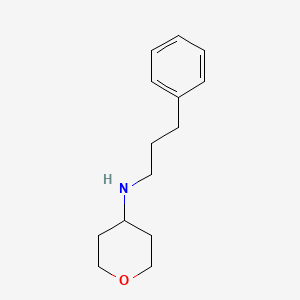

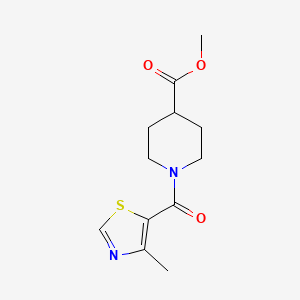
![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)
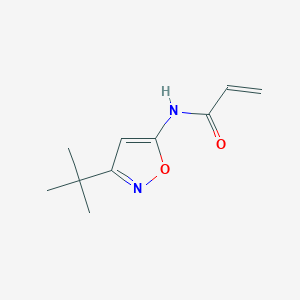
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)
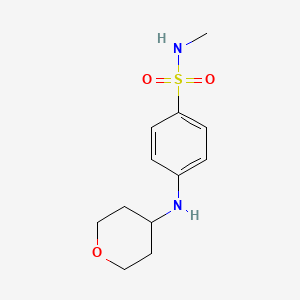
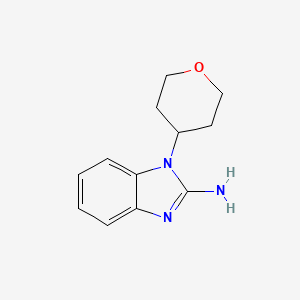
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)